molecular formula C5H9NO3 B163872 N-Acetyl-N-methoxyacetamide CAS No. 128459-09-6

N-Acetyl-N-methoxyacetamide

Cat. No.: B163872
CAS No.: 128459-09-6
M. Wt: 131.13 g/mol
InChI Key: HWZKQIRJZPOEQF-UHFFFAOYSA-N
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Description

N-Acetyl-N-methoxyacetamide is a specialized acetamide derivative featuring both acetyl (-COCH₃) and methoxy (-OCH₃) substituents on the nitrogen atom. Its molecular formula is C₅H₉NO₃, with a molecular weight of 131.13 g/mol (calculated from HRMS data in ). This compound is primarily utilized in organic synthesis, particularly in peptide coupling reactions. For example, it serves as a reagent in the preparation of tertiary amines and complex heterocycles, as demonstrated in the synthesis of SETDB1 Tudor domain inhibitors .

Key characteristics include:

  • Functional groups: Acetyl, methoxy, and amide.
  • Reactivity: Acts as an acylating agent due to the electron-withdrawing acetyl group, facilitating nucleophilic substitution or coupling reactions.
  • Applications: Critical in medicinal chemistry for constructing peptidomimetics and bioactive molecules .

Properties

IUPAC Name

N-acetyl-N-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-4(7)6(9-3)5(2)8/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZKQIRJZPOEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337081
Record name N-Acetyl-N-methoxyacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128459-09-6
Record name N-Acetyl-N-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diacetyl-O-methylhydroxylamine
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Mechanism of Action

Target of Action

N-Methoxydiacetamide, also known as N-Acetyl-N-methoxyacetamide, is a complex organic compoundIt is known to be a selective acetylating reagent, which suggests that it may interact with proteins or other molecules that contain free amine groups.

Mode of Action

The mode of action of N-Methoxydiacetamide is not well-understood due to the lack of specific studies on this compound. As an acetylating agent, it could potentially transfer an acetyl group to its target molecules, altering their structure and function. This process is common in biochemistry and can have significant effects on the activity of the target molecule.

Action Environment

It is known that the compound should be stored in a cool, dry place with good ventilation. This suggests that temperature, humidity, and air flow could potentially influence its stability and efficacy.

Biological Activity

N-Acetyl-N-methoxyacetamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, enzymatic interactions, and therapeutic potential.

Overview of this compound

This compound is classified as an acetylating agent, which means it can transfer acetyl groups to various substrates. This property is significant in biochemical contexts, as acetylation can modify the function and activity of proteins, enzymes, and other biomolecules. The compound's structure allows it to selectively target amino groups, making it a valuable tool in organic synthesis and medicinal chemistry.

The primary mechanism by which this compound exerts its biological effects involves acetylation . This process can influence several biochemical pathways:

  • Modulation of Protein Function : Acetylation can alter protein-protein interactions and affect cellular processes such as gene expression and metabolism.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes relevant in various diseases, particularly neurodegenerative conditions.

Enzymatic Activity

Research indicates that derivatives of N-acetyl compounds can exhibit significant enzymatic activity . For instance, studies have shown that related compounds can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests that this compound could have similar inhibitory effects, warranting further investigation into its potential as a therapeutic agent for neurodegenerative diseases .

Antitumor Activity

A notable area of research focuses on the antitumor properties of N-acetylated compounds. For example, Wu et al. (2009) demonstrated that certain N-acetyl derivatives possess potent antitumor activity by disrupting microtubule assembly in cancer cells, leading to cell cycle arrest and apoptosis. This highlights the potential application of this compound in cancer treatment.

Study 1: Anticancer Activity

In a study examining the effects of N-acetylated compounds on cancer cells, researchers found that specific derivatives could induce apoptosis through mechanisms involving microtubule disruption. This study underscores the importance of structural modifications in enhancing the biological activity of acetylated compounds.

Study 2: Enzyme Inhibition

Rehman et al. (2013) explored the enzymatic inhibition capabilities of 5-substituted derivatives related to this compound. Their findings indicated significant inhibition of acetylcholinesterase activity, suggesting a potential role for these compounds in treating neurodegenerative diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key physical properties include:

  • Density : 112 g/mL at 20°C
  • Boiling Point : 74°C at 16 KPa
  • Refractive Index : n20/D1447

These properties influence how the compound interacts within biological systems and its overall bioavailability.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces apoptosis by disrupting microtubule assemblyWu et al., 2009
Enzyme InhibitionInhibits acetylcholinesteraseRehman et al., 2013
Modulation of Protein FunctionAlters cellular processes through acetylationGeneral findings

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares N-Acetyl-N-methoxyacetamide with six analogous compounds, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications References
This compound C₅H₉NO₃ 131.13 -N(COCH₃)(OCH₃) Peptide synthesis, acylating agent
N,N-Diethylacetamide C₆H₁₃NO 115.18 -N(CH₂CH₃)₂ Solvent, intermediate in agrochemicals
N-(2-Methoxyethyl)-N-methylacetamide C₆H₁₃NO₂ 131.18 -N(CH₃)(CH₂CH₂OCH₃) Pharmaceutical intermediates
N-Methoxy-N-methyl-2-(thiophen-2-yl)acetamide C₉H₁₂N₂O₂S 212.27 -N(OCH₃)(CH₃), thiophene ring Material science, ligand development
2-Ethoxy-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide C₁₈H₂₈NO₃ 297.43 Branched alkyl, aryl, ethoxy groups Herbicide (e.g., Metolachlor analog)
N-(4-Methoxyphenyl)acetamide C₉H₁₁NO₂ 165.19 -NHCOCH₃, para-methoxy phenyl Precursor for analgesics (e.g., paracetamol derivatives)

Research Findings and Data

Spectral Data for this compound

  • ¹H NMR (DMSO-d₆): δ 3.83 (s, 3H, OCH₃), 2.07 (s, 3H, COCH₃), 1.81 (s, 3H, COCH₃) .
  • HRMS : [M + H]⁺ observed at 360.2038, confirming product formation in coupling reactions .

Preparation Methods

Reaction Overview

This method involves the methylation of acetohydroxamic acid using dimethyl sulfate (DMS) under controlled alkaline conditions. The process employs a composite alkali system (sodium bicarbonate and sodium hydroxide) to optimize pH (7–9) and minimize polymethylation byproducts such as O,N-dimethylhydroxylamine hydrochloride.

Reaction Scheme :

Acetohydroxamic Acid+(CH3)2SO4NaHCO3/NaOH, H2ON-MethoxyacetamideHClN-Acetyl-N-Methoxyacetamide\text{Acetohydroxamic Acid} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{NaHCO}3/\text{NaOH, H}_2\text{O}} \text{N-Methoxyacetamide} \xrightarrow{\text{HCl}} \text{this compound}

Key Parameters and Optimization

  • Molar Ratio of Alkali : A NaHCO3_3:NaOH ratio of 0.03–0.09:1 ensures precise pH control.

  • Temperature : Methylation occurs at 10°C to prevent side reactions.

  • Workup : Post-reaction acidolysis with concentrated sulfuric acid (85–98%) at 73–76°C for 3–8 hours, followed by ethanol dispersion and distillation.

Table 1: Yield and Purity from Alkaline Methylation

ExampleAcetohydroxamic Acid (mol)Dimethyl Sulfate (mol)Yield (%)Purity (%)
11.441.4493.599.0
41.441.4496.296.0
51.441.4498.395.0

Advantages and Limitations

  • Advantages : High yield (>93%), scalability, and minimal impurities.

  • Limitations : Requires stringent pH control and generates sulfate waste.

Acylation of N-Methoxy-N-Methylamine Hydrochloride

Reaction Overview

This one-step method involves the acylation of N-methoxy-N-methylamine hydrochloride with acetyl chloride in dichloromethane (DCM), mediated by triethylamine (TEA).

Reaction Scheme :

N-Methoxy-N-Methylamine Hydrochloride+CH3COClTEA, DCMThis compound\text{N-Methoxy-N-Methylamine Hydrochloride} + \text{CH}_3\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{this compound}

Procedure and Conditions

  • Solvent : Dichloromethane.

  • Base : Triethylamine (2 equivalents).

  • Temperature : 0°C initial cooling, followed by stirring at 22°C overnight.

Table 2: Acylation Reaction Outcomes

Substrate (g)Acetyl Chloride (mL)Yield (%)Purity (NMR)
1.3671.078>95%

Advantages and Limitations

  • Advantages : Simplicity, high purity, and compatibility with sensitive substrates.

  • Limitations : Requires anhydrous conditions and generates HCl byproducts.

Biocatalytic N-Acylation Using MsAcT Acyltransferase

Reaction Overview

The Mycobacterium smegmatis acyltransferase (MsAcT) enables N-acylation of N-methoxyamines in aqueous media using vinyl acetate as an acetyl donor.

Reaction Scheme :

N-Methoxyamine+Vinyl AcetateMsAcT, H2OThis compound\text{N-Methoxyamine} + \text{Vinyl Acetate} \xrightarrow{\text{MsAcT, H}_2\text{O}} \text{this compound}

Optimization and Substrate Scope

  • pH : 8.0 (100 mM phosphate buffer).

  • Donor : Vinyl acetate (20 equivalents) achieves >90% conversion in 20 minutes.

  • Enzyme Loading : 1 mg/mL MsAcT.

Table 3: Biocatalytic Efficiency

SubstrateDonorTime (min)Conversion (%)
(E)-CinnamylamineVinyl Acetate2092
2-PhenylethylamineVinyl Acetate3085

Advantages and Limitations

  • Advantages : Eco-friendly, room-temperature operation, and chemoselectivity.

  • Limitations : Limited to primary amines; enzyme cost and stability challenges.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Alkaline Methylation93–9895–99HighModerate (waste)
Acylation78>95MediumLow
Biocatalytic85–99>90LowMinimal

Q & A

Basic Research Questions

Q. What are the critical steps and optimal reaction conditions for synthesizing N-Acetyl-N-methoxyacetamide?

  • Methodological Answer : The synthesis typically involves coupling reactions, such as the condensation of intermediates under controlled conditions. For example, in peptide synthesis, this compound is used after deprotection steps (e.g., Boc and tBu groups removed with TFA). Key parameters include solvent selection (e.g., methanol or THF), reaction time (e.g., ambient temperature for coupling), and stoichiometric ratios. Optimize yields by monitoring reaction progress via TLC or HPLC and adjusting reflux times if side products form .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : Prioritize hazard mitigation by using PPE (gloves, lab coats, goggles) and working in a fume hood. Refer to safety data sheets for related acetamides, which highlight risks such as skin/eye irritation and respiratory hazards. Store the compound in a cool, dry place away from oxidizers. In case of exposure, rinse thoroughly with water and consult medical guidance. Always review toxicity data and implement spill containment measures .

Advanced Research Questions

Q. How can low yields in this compound-mediated coupling reactions be resolved?

  • Methodological Answer : Low yields may stem from incomplete deprotection of precursors or competing side reactions. Ensure intermediates (e.g., peptide 40 in Scheme 6a) are fully purified before coupling. Use catalysts like DIAD or TCEP to enhance reactivity, and validate intermediate purity via NMR or mass spectrometry. If byproducts persist, screen solvents (e.g., DMF for polar intermediates) or employ scavengers to trap reactive impurities .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer : Combine multiple techniques for robust characterization:

  • NMR Spectroscopy : Confirm structural integrity using ¹H/¹³C NMR, focusing on acetyl and methoxy proton signals.
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and detect isotopic patterns.
  • HPLC-PDA : Assess purity and quantify impurities with reverse-phase chromatography.
    Cross-reference data with computational models (e.g., PubChem or NIST databases) to validate assignments .

Q. How do solvent polarity and reaction time influence the purity of this compound in multi-step syntheses?

  • Methodological Answer : Polar aprotic solvents (e.g., THF) favor solubility of intermediates but may prolong reaction times. Non-polar solvents (e.g., ethyl acetate) can improve selectivity in recrystallization. For time-sensitive steps (e.g., hydrazine deprotection in ), reduce reaction duration to minimize degradation. Conduct DoE (Design of Experiments) to map solvent/time interactions and identify optimal conditions .

Q. What strategies can resolve contradictions in reported synthetic pathways for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from varying starting materials or purification methods. Systematically replicate published procedures (e.g., reflux times in vs. ambient coupling in ) while controlling variables like moisture levels or catalyst purity. Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Publish negative results to clarify irreproducible methods .

Methodological Notes

  • Data Validation : Cross-check experimental results with authoritative databases (e.g., NIST Chemistry WebBook) to ensure consistency in physical properties like boiling points or spectral data .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and avoid using non-research-grade materials (e.g., industrial solvents without purity certification) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-N-methoxyacetamide
Reactant of Route 2
N-Acetyl-N-methoxyacetamide

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